

Mechanistic Interaction of Disperse Red 5 with Polyester Matrices

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Compound of Interest

Compound Name: DISPERSE RED 5

CAS No.: 3769-57-1

Cat. No.: B1582831

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Executive Summary

The coloration of polyester (PET) with **Disperse Red 5 (DR5)** is not merely a surface deposition but a thermodynamic event described by the Solid Solution Theory. Unlike reactive dyes that form covalent bonds, DR5 relies on a complex interplay of hydrophobic interactions, hydrogen bonding, and segmental mobility within the polymer's amorphous regions. This guide dissects the molecular architecture of this interaction, providing a validated protocol for researchers to achieve reproducible, high-fastness results.

Molecular Architecture

The Solute: Disperse Red 5 (C.I. 11215)

DR5 is a mono-azo dye characterized by a "Donor-Acceptor" chromogen system.^[2] Its structure is engineered for solubility in the hydrophobic PET matrix.

- Chromophore: Azo group (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">
) bridging a benzene ring.
- Auxochromes (Donors): The

-bis(2-hydroxyethyl) amino group acts as an electron donor, shifting absorption into the red spectrum (bathochromic shift). Crucially, the hydroxyl groups (-OH) on the alkyl chains are the primary sites for hydrogen bonding with the fiber.

- **Electronic Character:** The presence of the Nitro (-NO₂) and Chloro (-Cl) groups on the diazo component introduces strong polarity, enhancing the dipole moment required for interaction with the polar ester groups of PET.

The Substrate: Polyethylene Terephthalate (PET)

PET is a semi-crystalline polymer.^[2] The interaction with DR5 occurs exclusively in the amorphous regions.

- **Glass Transition** (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

):

C. Below this temperature, the polymer chains are "frozen." Above ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, segmental rotation creates free volume (voids) large enough to accommodate the dye molecule.

- **Receptor Sites:** The carbonyl oxygens (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) in the terephthalate units act as hydrogen bond acceptors.

The Mechanistic Core: Solid Solution Theory

The dyeing process follows the Nernst Partition Law, where the dye distributes itself between the aqueous phase and the solid fiber phase until equilibrium is reached.

Thermodynamic Pathway

The mechanism proceeds in four distinct kinetic stages:

- **Dispersion & Solubilization:** DR5 is sparingly soluble in water.^{[2][3]} At 130°C, a small fraction dissolves into individual molecules (monomolecular state).^[2]

- Surface Adsorption: Dissolved dye molecules adsorb onto the fiber surface via Van der Waals forces.[2]
- Diffusion (Rate-Determining Step): As the temperature exceeds the PET T_g , the polymer chains gain kinetic energy. DR5 molecules diffuse from the surface into the fiber interior, jumping between "holes" of free volume.
- Fixation: The dye becomes entrapped as the fiber cools and the free volume collapses.[2]

Intermolecular Forces

Once inside the fiber, DR5 is stabilized by:

- Hydrogen Bonding: Formed between the hydroxyl groups of DR5 (donor) and the carbonyl oxygen of PET (acceptor).
- Dipole-Dipole Interactions: Between the polarized azo group of the dye and the ester groups of the fiber.
- Dispersion Forces: Hydrophobic attraction between the aromatic rings of the dye and the fiber.

Visualization of the Pathway



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Figure 1: Kinetic pathway of **Disperse Red 5** from aqueous dispersion to solid solution fixation. [2]

Experimental Validation Protocol

As a Senior Scientist, I recommend the High-Temperature Exhaust Method. This protocol is designed to ensure maximum exhaustion and levelness while preventing dye hydrolysis.

Critical Parameters

| Parameter | Set Point | Scientific Rationale |
|--------------|-------------|--|
| pH | 4.5 - 5.5 | Prevents hydrolytic degradation of the azo linkage (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">) which is sensitive to alkalinity. |
| Temperature | 130°C | Essential to exceed PET (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> significantly, maximizing segmental mobility and diffusion rate (). |
| Time | 45-60 min | Allows sufficient time for diffusion to reach equilibrium (saturation).[2] |
| Liquor Ratio | 1:10 - 1:20 | Balances exhaustion efficiency with levelness (preventing spotting).[2] |

Step-by-Step Methodology

Reagents:

- **Disperse Red 5** (Commercial Grade or Purified)
- Dispersing Agent (e.g., Naphthalene sulfonic acid condensate)[4]
- Acetic Acid (for pH adjustment)[3]

- Sodium Hydrosulfite (for Reduction Clearing)[2][5]

Workflow:

- Bath Preparation:
 - Paste DR5 with the dispersing agent and warm water (40°C).[2]
 - Dilute to final volume. Adjust pH to 4.5 using Acetic Acid.[3]
- Dyeing Cycle:
 - Enter fabric at 60°C.[2][3][5][6][7]
 - Ramp 1: Heat to 130°C at a rate of 2-3°C/min. (Critical: Slow ramp prevents uneven strike).
 - Hold: Maintain 130°C for 60 minutes.
 - Cool: Cool rapidly to 80°C.
- Reduction Clearing (The "Self-Validating" Step):
 - Why: This removes surface-adsorbed dye that has not diffused into the fiber. If omitted, wash fastness data is invalid.
 - Recipe: 2 g/L Sodium Hydrosulfite + 2 g/L NaOH (Solid).
 - Process: Treat fabric at 70°C for 20 minutes, then rinse hot and cold.

Analytical Quantification

To quantify the interaction, use the Kubelka-Munk equation derived from reflectance spectrophotometry:

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Where:

- = Absorption coefficient (proportional to dye concentration).
- = Scattering coefficient.
- [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)
= Reflectance at

(approx. 500-520 nm for Red 5).

Validation Check: Plot

vs. Dye Concentration. A linear relationship confirms the Nernst isotherm behavior up to the saturation limit.

Thermodynamic & Kinetic Logic

The Nernst Isotherm

Unlike cotton dyeing (Langmuir), DR5 on PET follows a linear partition model:

Where

is dye conc. in fiber,

is dye conc. in solution, and

is the partition coefficient.[\[8\]](#)

- Implication: The fiber acts as a solvent. There are no specific "sites" that get saturated in the traditional sense; rather, the solubility limit of the dye in the polymer governs the uptake.

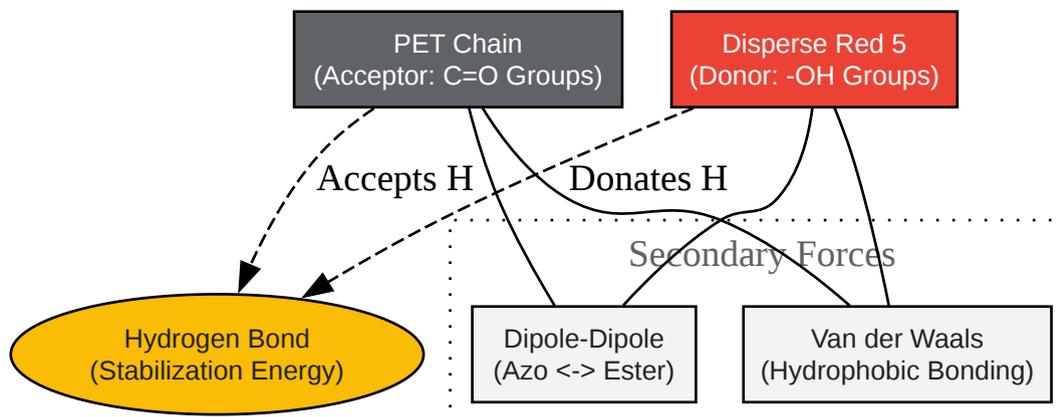
Activation Energy ()

Diffusion follows the Arrhenius equation:

- For DR5/PET, [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

is typically high (30–40 kcal/mol). This high energy barrier confirms why boiling water (100°C) is insufficient for full penetration without a carrier, necessitating the 130°C protocol.

Interaction Diagram



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Figure 2: Supramolecular interaction map showing the primary hydrogen bonding and secondary stabilizing forces.

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